3,2'-Dihydroxy-4,4'-dimethoxychalcone
Overview
Description
3,2’-Dihydroxy-4,4’-dimethoxychalcone is a naturally occurring chalcone, a type of flavonoid, which is extracted from various plant sources. This compound is known for its potential biological activities and is widely used in scientific research related to life sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,2’-Dihydroxy-4,4’-dimethoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with 3-hydroxy-4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature.
Industrial Production Methods
Industrial production of 3,2’-Dihydroxy-4,4’-dimethoxychalcone involves the extraction from plant resins, such as those from Xanthorrhoea hastilis. The extraction process includes solvent extraction followed by purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3,2’-Dihydroxy-4,4’-dimethoxychalcone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: It can undergo electrophilic substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Halogenated chalcones
Scientific Research Applications
3,2’-Dihydroxy-4,4’-dimethoxychalcone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various flavonoids and other bioactive compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic effects against diseases such as cancer and malaria.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 3,2’-Dihydroxy-4,4’-dimethoxychalcone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Antimalarial Activity: It binds to falcipain-2, a cysteine protease involved in the degradation of hemoglobin in malaria parasites
Comparison with Similar Compounds
3,2’-Dihydroxy-4,4’-dimethoxychalcone is unique due to its specific hydroxyl and methoxy substitutions, which confer distinct biological activities. Similar compounds include:
- 2’,4’-Dihydroxy-3,6’-dimethoxychalcone
- 2’,4’-Dihydroxy-5-prenylchalcone
- 2’,3’-Dihydroxy-4’,6’-dimethoxychalcone
- Pashanone
- Pinostrobin
- Flavokawain chalcones
These compounds share structural similarities but differ in their specific substitutions and biological activities, making 3,2’-Dihydroxy-4,4’-dimethoxychalcone a unique and valuable compound for research.
Properties
IUPAC Name |
(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-12-5-6-13(15(19)10-12)14(18)7-3-11-4-8-17(22-2)16(20)9-11/h3-10,19-20H,1-2H3/b7-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZWGNIMAQEYSE-XVNBXDOJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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